Product packaging for DOXYL-cyclohexane(Cat. No.:CAS No. 16302-61-7)

DOXYL-cyclohexane

Cat. No.: B058796
CAS No.: 16302-61-7
M. Wt: 184.26 g/mol
InChI Key: IIQLHCWONLMNFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DOXYL-cyclohexane is a highly stable, lipophilic nitroxide radical from the DOXYL family of spin labels, specifically characterized by its cyclohexane ring structure. Its primary research value lies in its application as a spin probe and spin label in Electron Paramagnetic Resonance (EPR) spectroscopy. The unpaired electron located on the nitroxide group is sensitive to its immediate molecular environment, making this compound an indispensable tool for investigating molecular dynamics, membrane fluidity, and lipid-protein interactions within lipid bilayers and model membranes. Researchers utilize this compound to study the microviscosity and lateral diffusion in membranes, as well as to monitor conformational changes and oxidative processes. Its robust stability and specific partitioning into hydrophobic domains allow for precise, non-perturbing measurements of local polarity, rotational correlation times, and the presence of free radicals via EPR line-shape analysis and spin-trapping experiments. This compound is essential for advancing studies in biophysics, structural biology, and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18NO2 B058796 DOXYL-cyclohexane CAS No. 16302-61-7

Properties

CAS No.

16302-61-7

Molecular Formula

C10H18NO2

Molecular Weight

184.26 g/mol

InChI

InChI=1S/C10H18NO2/c1-9(2)8-13-10(11(9)12)6-4-3-5-7-10/h3-8H2,1-2H3

InChI Key

IIQLHCWONLMNFL-UHFFFAOYSA-N

SMILES

CC1(COC2(N1[O])CCCCC2)C

Canonical SMILES

CC1(COC2(N1[O])CCCCC2)C

Synonyms

DOXYL-cyclohexane

Origin of Product

United States

Synthetic Methodologies and Structural Design Principles for Doxyl Cyclohexane Derivatives

Strategies for Incorporating the Cyclohexane (B81311) Moiety into DOXYL Nitroxide Scaffolds

The integration of a cyclohexane ring into the DOXYL nitroxide structure is a key design principle for creating high-performance spin labels. The method of incorporation directly influences the resulting probe's stability and spectroscopic characteristics.

Spirocyclic Linker Approaches for Enhanced Spin Label Performance

A primary strategy for creating robust DOXYL-cyclohexane derivatives involves the formation of a spirocyclic junction, where the cyclohexane ring shares a single carbon atom with the heterocyclic ring bearing the nitroxide. This structural feature is crucial for improving spin label performance for several reasons. The spirocyclic linkage imparts significant conformational rigidity to the molecule. pageplace.dest-andrews.ac.uk Unlike traditional TEMPO-based labels with gem-dimethyl groups that exhibit rotational freedom, the fixed, non-rotating nature of the spiro-fused cyclohexane ring system restricts molecular motion. researchgate.netresearchgate.net

This restriction is a critical advantage for pulsed EPR techniques like Double Electron-Electron Resonance (DEER), which are used to measure nanometer-scale distances in biomolecules. uit.no The primary benefit is the significant lengthening of the phase memory time (Tm), a measure of how long the electron spin coherence persists. researchgate.net In conventional nitroxides, rotation of the methyl groups creates fluctuating magnetic fields that lead to rapid spin echo dephasing (short Tm), especially at temperatures above 70 K. researchgate.net In spirocyclic systems, the absence of this relaxation mechanism extends the useful temperature range for DEER experiments, making measurements at liquid nitrogen temperatures (77 K) and even higher more feasible and less costly. nih.govunl.educore.ac.uk These "closed spirocyclohexyl nitroxides" also exhibit improved chemical stability, showing enhanced resistance to reduction by biological agents like ascorbate (B8700270). uit.no

Site-Specific Functionalization of Cyclohexane-Containing DOXYL Structures

To be useful as molecular probes, this compound spin labels must be capable of covalent attachment to specific sites on biomolecules such as proteins or nucleic acids. uit.no This requires the presence of a reactive functional group on the spin label's structure. Site-specific functionalization can be achieved by utilizing a cyclohexane precursor that already contains a desired functional group. For instance, synthesis can begin with a substituted cyclohexanone, such as 4-hydroxycyclohexanone, which introduces a hydroxyl group into the final structure. mdpi.com This group can then be used for subsequent chemical modifications.

A more advanced approach involves the multi-step synthesis of complex derivatives, such as a spirocyclohexyl nitroxide α-amino acid. nih.govcore.ac.ukresearchgate.net In one such synthesis, a spirocyclic nitroxide was converted into a hydantoin (B18101) derivative, which was then hydrolyzed to produce the corresponding amino acid. nih.govmdpi.com This creates a spin label that can be incorporated directly into a peptide chain during solid-phase synthesis. core.ac.uk Such functionalized amino acids allow for precise placement of the spin label within a protein's primary sequence, enabling detailed structural and dynamic studies of specific regions. nih.gov These strategies provide a versatile toolkit for creating tailored this compound probes for a wide range of applications in structural biology. uit.no

Advanced Synthetic Routes for Stereoselective and Regioselective this compound Analogs

The synthesis of this compound derivatives often employs a modular and convergent approach, allowing for the controlled construction of complex structures. A common and effective method is a two-stage synthesis. mdpi.com This typically involves the condensation reaction between a suitable amine, such as 2-amino-2-methyl-1-propanol, and a cyclohexane-containing ketone (e.g., cyclohexanone) to form the core heterocyclic secondary amine. mdpi.com This intermediate is then oxidized using an agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst to generate the stable nitroxide radical. st-andrews.ac.ukmdpi.com

Achieving stereoselectivity—the controlled synthesis of a specific three-dimensional isomer—is critical, as the precise geometry of the spin label can influence its interaction with the target biomolecule. Synthetic strategies that enable such control are highly valuable. For example, the synthesis of a spirocyclohexyl nitroxide α-amino acid faced challenges due to steric hindrance from the bulky cyclohexane rings, which complicated the hydrolysis of a hydantoin intermediate. nih.govmdpi.com To overcome this, a modified route was developed involving the formation of a di-Boc protected derivative, which could then be hydrolyzed under milder conditions to yield the desired amino acid with high purity. nih.govcore.ac.uk This demonstrates how synthetic pathways can be rationally designed to navigate steric challenges and achieve a specific, complex target structure. While not always applied directly to this compound itself, principles from asymmetric synthesis, such as the use of chiral auxiliaries or catalysts, can be envisioned to create enantiomerically pure spin labels for probing chiral environments. ucsc.edu

Structural Elucidation Techniques for Novel this compound Spin Labels in Research Contexts

Confirming the precise chemical structure and three-dimensional conformation of newly synthesized this compound spin labels is essential. Researchers employ a combination of spectroscopic and analytical techniques to achieve this.

X-ray Crystallography is a powerful method for determining the exact solid-state structure of molecules. For this compound derivatives, single-crystal X-ray diffraction can unambiguously establish the connectivity of atoms, bond lengths, bond angles, and the conformation of the ring systems. uit.no For instance, it has been used to confirm that the nitroxide ring in some spirocyclic structures adopts a stable twist-boat conformation. uit.no This level of detail is crucial for interpreting EPR data and for computational modeling of the spin label's behavior in biological systems. nih.govlondon-nano.com

Electron Paramagnetic Resonance (EPR) Spectroscopy is the primary technique for which these labels are designed. Beyond its use in studying biomolecules, EPR is also used to characterize the spin label itself. uit.no The EPR spectrum provides information about the local environment and dynamics of the nitroxide radical. nih.gov For novel compounds, EPR confirms the presence of the stable radical and can be used to assess properties like the phase memory time (Tm), which is a key indicator of the label's performance in pulsed EPR experiments. uit.no Comparing the Tm values of new spirocyclic derivatives to standard labels like TEMPOL demonstrates their enhanced relaxation properties. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental tool used throughout the synthetic process to characterize the diamagnetic precursors and intermediates (e.g., the secondary amine before oxidation). ucsc.edu It helps to confirm that each step of the synthesis has proceeded as expected before moving to the final oxidation step.

Together, these techniques provide a comprehensive characterization of novel this compound spin labels, ensuring their structural integrity and validating their performance for advanced applications in biophysical research. nih.gov

Referenced Compounds

Advanced Electron Paramagnetic Resonance Epr Spectroscopic Characterization of Doxyl Cyclohexane Systems

Principles of EPR Spectroscopy Applied to Cyclohexane-Incorporated Nitroxide Spin Labels

The foundation of EPR spectroscopy lies in the Zeeman effect, where the magnetic moment of an unpaired electron aligns either parallel or antiparallel to an external magnetic field, creating two distinct energy levels. nih.gov Transitions between these energy states can be induced by microwave radiation. nih.gov For nitroxide spin labels like DOXYL-cyclohexane, the unpaired electron is primarily localized on the nitrogen and oxygen atoms of the nitroxide group. st-andrews.ac.uk The surrounding cyclohexane (B81311) framework provides a specific local environment that influences the EPR spectrum.

The key to the utility of EPR is the interaction of the electron spin with its local magnetic surroundings, including other electron spins and magnetic nuclei. nih.gov These interactions, known as hyperfine interactions, provide detailed information about the number and identity of nearby atoms and their distance from the unpaired electron. libretexts.org The stability of the nitroxide radical is crucial for its use as a spin label and is enhanced by the steric hindrance provided by the adjacent methyl groups, which protect it from reduction. st-andrews.ac.uk

Continuous Wave (CW) EPR Analysis of Spectral Parameters

Continuous Wave (CW) EPR is a widely used technique for analyzing the spectral parameters of spin-labeled systems. nih.gov In a CW-EPR experiment, the magnetic field is swept while the microwave frequency is held constant, and the absorption of microwaves is recorded as the first derivative. libretexts.org The resulting spectrum's line shape is highly sensitive to the rotational motion of the spin label.

For this compound, the analysis of CW-EPR spectra can reveal information about the local dynamics and polarity of its environment. nih.govresearchgate.net Key spectral parameters include the g-factor and the hyperfine coupling constant (A). The g-factor is a tensor that reflects the anisotropy of the magnetic moment of the electron, while the A-tensor describes the anisotropic hyperfine interaction between the electron and the nitrogen nucleus. pageplace.de The principal values of these tensors (gxx, gyy, gzz and Axx, Ayy, Azz) can be determined from the EPR spectrum, particularly from frozen-solution spectra where molecular motion is restricted. mdpi.com

The rotational correlation time (τc), which describes the timescale of the molecule's tumbling motion, can be extracted from the line shape of the CW-EPR spectrum. acs.org In the fast-motion regime, the spectrum consists of three sharp lines of equal intensity. As the motion slows down, the lines broaden asymmetrically. In the slow-motion regime, the spectrum becomes a broad, powder-like pattern that reflects the full anisotropy of the g and A tensors.

Typical CW-EPR Simulation Parameters for Nitroxide Labels

ParameterTypical ValueInformation Gained
gx~2.0084Anisotropy of the electron's magnetic moment, sensitive to the electronic structure around the nitroxide.
gy~2.0061
gz~2.0022
Axy~0.45 mT (12.6 MHz)Anisotropy of the hyperfine interaction with the 14N nucleus, reflects the local environment and orientation.
Az~3.66 mT (102.6 MHz)
Rotational Correlation Time (τc)Varies (ns to μs)Describes the speed of molecular tumbling, providing insights into local viscosity and molecular dynamics.
mdpi.com

Pulsed EPR Techniques for Probing Spin-Spin Interactions and Distances

Pulsed EPR techniques offer significant advantages over CW-EPR for studying complex systems. nih.gov These methods use short, intense microwave pulses to manipulate the electron spins and can measure weak interactions that are often obscured in CW spectra. nih.gov Pulsed techniques are particularly powerful for determining the distances between two spin labels, providing crucial structural information. nih.gov

Double Electron-Electron Resonance (DEER), also known as Pulsed Electron-Electron Double Resonance (PELDOR), is a pulsed EPR technique used to measure the dipolar coupling between two electron spins, which can then be converted into a distance. st-andrews.ac.ukrsc.org The technique is applicable for measuring distances in the range of approximately 1.5 to 8 nanometers. nih.gov

In a DEER experiment, a "pump" pulse inverts the spins of one set of spin labels, and a "probe" pulse sequence measures the effect of this inversion on a second set of spin labels. nih.gov The dipolar interaction between the two spin populations causes a modulation of the echo signal, and the frequency of this modulation is directly related to the distance between the spins. By analyzing the modulation depth and frequency, a distribution of distances between the spin labels can be obtained. nih.gov This makes DEER a powerful tool for studying the structure and conformational changes of macromolecules. nih.govnih.gov

Electron Spin Echo Envelope Modulation (ESEEM) and Electron-Nuclear Double Resonance (ENDOR) are pulsed EPR techniques that probe the interactions between an electron spin and nearby nuclear spins. nih.gov These methods provide detailed information about the local environment of the spin label, including the types of nuclei present and their distances from the unpaired electron. nih.gov

ESEEM arises from the modulation of the electron spin echo decay by the hyperfine interactions with surrounding nuclei. washington.edu The modulation frequencies correspond to the nuclear transition frequencies, allowing for the identification of specific nuclei (e.g., ¹H, ²H, ¹³C, ¹⁴N, ¹⁵N) in the vicinity of the spin label. aimspress.com ESEEM is particularly sensitive to weak hyperfine couplings. acs.org

ENDOR, on the other hand, involves the simultaneous application of microwave and radiofrequency (RF) pulses. washington.edu The microwave pulses create and detect an electron spin echo, while the RF pulse induces transitions between nuclear spin levels. washington.edu An ENDOR spectrum is obtained by sweeping the RF frequency and monitoring the intensity of the electron spin echo. washington.edu This provides a direct measurement of the hyperfine coupling constants. ethz.ch

Saturation Transfer EPR (ST-EPR) is a CW-EPR technique that is highly sensitive to very slow molecular motions, with rotational correlation times in the range of 10⁻⁷ to 10⁻³ seconds. acs.org This makes it a valuable tool for studying the dynamics of large macromolecules and systems in viscous environments. nih.gov

In an ST-EPR experiment, the spectrum is recorded under conditions of partial microwave saturation. acs.org Rotational motion causes the saturated spins to move to different orientations within the magnetic field, leading to a "transfer" of saturation throughout the spectrum. acs.org The shape of the resulting ST-EPR spectrum is highly dependent on the rate of this rotational diffusion. By analyzing the line shape of the ST-EPR spectrum, one can extract information about the slow molecular dynamics of the this compound spin label. acs.org

Electron Spin Echo Envelope Modulation (ESEEM) and Electron-Nuclear Double Resonance (ENDOR) for Local Environment Analysis

High-Field and Multi-Frequency EPR Enhancements for this compound Studies

Performing EPR experiments at high magnetic fields and multiple microwave frequencies offers several advantages for the study of this compound systems. nih.gov High-field EPR provides increased spectral resolution, which helps to resolve the anisotropic g-tensor components and distinguish between different spin-labeled species. researchgate.netlsu.edu This enhanced resolution is particularly useful for studying complex systems with multiple paramagnetic centers. du.edu

Multi-frequency EPR, which involves conducting experiments at different microwave frequencies (e.g., X-band at ~9.5 GHz, Q-band at ~35 GHz, and W-band at ~94 GHz), allows for a more accurate determination of the magnetic parameters. nih.govnationalmaglab.org By comparing spectra obtained at different frequencies, one can separate the frequency-dependent g-tensor effects from the frequency-independent hyperfine interactions. researchgate.net This approach is invaluable for accurately characterizing the local environment and dynamics of the this compound spin label. nih.gov For instance, high-frequency EPR is particularly sensitive to molecular motion about specific axes of the nitroxide moiety. nih.gov

Compound Information

Quantitative Analysis of EPR Spectral Data for this compound Applications

Electron Paramagnetic Resonance (EPR) spectroscopy of nitroxide spin labels, such as this compound, provides a wealth of quantitative information about the molecular environment. The analysis of the spectral line shapes, hyperfine couplings, and relaxation parameters allows for a detailed characterization of the system under investigation. This section focuses on the quantitative methods used to extract specific physical parameters from the EPR spectra of this compound systems.

Derivation of Rotational Dynamics and Correlation Times from this compound Spectra

The analysis depends on the motional regime of the spin label. In the fast-motional regime (τR < 10⁻⁹ s), the anisotropic magnetic interactions are averaged out, resulting in three sharp lines. As the rotational motion slows, the lines broaden differently. sigmaaldrich.com In the slow-motional regime (τR > 10⁻⁹ s), the spectrum becomes a broad, powder-pattern-like shape that reflects the restricted motion. wikipedia.org

Rotational correlation times can be derived through several methods:

Spectral Simulations: The most robust method involves simulating the EPR spectrum using theoretical models and fitting the simulation to the experimental data. wikipedia.orgthegoodscentscompany.com Software packages can simulate spectra across various dynamic regimes, taking into account the rotational diffusion model (e.g., isotropic Brownian diffusion, anisotropic rotation), intrinsic line widths, and the magnetic tensors (g and A). sigmaaldrich.com By optimizing the simulation parameters to match the experimental spectrum, a precise value for τR can be obtained. thegoodscentscompany.com

Empirical Formulas: For specific motional regimes, simplified equations can provide good estimates of τR. A common approach for the slow-motional regime relates τR to the separation of the outer hyperfine extrema (2A'zz) compared to its value in a rigid, non-moving state (2Azz). One such relation is given by the expression: τR = a(1 - S)ᵇ, where S is the ratio of the observed splitting to the rigid-limit splitting, and 'a' and 'b' are parameters that depend on the rotational model and intrinsic linewidth. wikipedia.org

High-Field EPR: High-frequency EPR techniques are particularly sensitive to the details of molecular motion. fishersci.co.uk For molecules like this compound, which may exhibit anisotropic rotation, high-field EPR can distinguish motion about different molecular axes, providing a more complete picture of the rotational dynamics. fishersci.co.ukfishersci.ca

The temperature dependence of EPR spectra provides insight into the dynamics of the spin label's environment. By recording spectra at various temperatures, one can study changes in molecular motion, such as phase transitions in lipid bilayers or glass transitions in polymers. fishersci.comthegoodscentscompany.com For instance, molecular dynamics simulations of 10-doxyl-stearic acid have shown a direct correlation between the order parameter derived from EPR spectra and the axial correlation times of surrounding lipid molecules. fishersci.com

Measurement of Local Environmental Polarity and Microviscosity

The DOXYL nitroxide moiety is an exceptionally sensitive probe of its immediate microenvironment, particularly its polarity and proticity (the ability to form hydrogen bonds). nih.govwikidata.org This sensitivity arises from the effect of the local electric field on the distribution of the unpaired electron's spin density between the nitrogen and oxygen atoms of the N-O group. nih.govwikipedia.org

The key EPR parameters that report on polarity are the nitrogen hyperfine tensor (A ) and the electron Zeeman g-tensor (g ):

Hyperfine Coupling (A): The isotropic nitrogen hyperfine coupling constant, A_iso (also denoted a₀), increases as the polarity of the environment increases. nih.govnih.gov This is because polar solvents stabilize the charge-separated resonance structure of the nitroxide, which places more spin density on the nitrogen atom.

g-Factor (g): Conversely, the isotropic g-value, g_iso, decreases with increasing environmental polarity. wikipedia.orgalfa-chemistry.com

This relationship allows for the quantitative measurement of local polarity. By calibrating the EPR parameters of the DOXYL probe in a series of aprotic and protic solvents with known dielectric constants (ε), a correlation can be established. nih.govcaymanchem.com The dependence of A_iso on solvent polarity for aprotic solvents can be described by the Block-Walker model. alfa-chemistry.comcaymanchem.com

For a DOXYL-type spin label, the following linear relationship has been demonstrated in aprotic solvents: a₀ = a₀(ε=1) + K_v * f(ε) where a₀(ε=1) is the hyperfine coupling in a medium of dielectric constant 1, K_v is a constant reflecting the sensitivity of the probe, and f(ε) is a function of the solvent's dielectric constant. caymanchem.com

The table below, compiled from data on DOXYL-containing fatty acids, illustrates the dependence of isotropic hyperfine coupling on the solvent environment, a principle directly applicable to this compound.

SolventDielectric Constant (ε)Isotropic Hyperfine Coupling (A₀) in Gauss (G)†
n-Hexane1.8814.2
Dioxane2.2114.4
Diethyl Ether4.3414.6
Acetonitrile37.515.1
Ethanol24.615.6
Water80.116.0
†Data generalized from studies on DOXYL spin labels to illustrate the principle. Values are approximate and depend on the specific DOXYL derivative and temperature.

In frozen solutions or rigid matrices, the principal components of the magnetic tensors, particularly A_zz and g_xx, become the primary reporters of polarity. wikidata.orgnih.gov A shift to higher A_zz values and lower g_xx values indicates a more polar or protic environment. wikidata.org This allows for the mapping of polarity gradients in complex, heterogeneous systems like biological membranes. nih.govalfa-chemistry.com

Determination of Inter-Spin Distances and Distributions in Complex Systems

Advanced pulsed EPR techniques enable the precise measurement of distances between two paramagnetic centers, such as two this compound molecules or a this compound label and another paramagnetic species. The most widely used method for this purpose is Double Electron-Electron Resonance (DEER), also known as Pulse Electron-Electron Double Resonance (PELDOR). nih.govsigmaaldrich.com

The DEER technique can determine distances in the range of approximately 1.8 to 8 nanometers, and even up to 10 nm or more in deuterated systems. chemicalbook.com The experiment involves applying a series of microwave pulses at two different frequencies. One set of pulses (the "pump" pulse) inverts the spins of one population of labels, which alters the local magnetic field experienced by the second population of labels (the "observer" spins). This interaction causes a modulation in the observer spin echo signal, and the frequency of this modulation is directly related to the distance between the spins.

Analysis of the DEER modulation depth and frequency provides not just a single distance but a distribution of distances, which is invaluable for characterizing conformational flexibility and the structure of macromolecular complexes. sigmaaldrich.comchemicalbook.com

Applications relevant to DOXYL-labeled systems include:

Protein Structure: By attaching DOXYL labels to specific sites on a protein, DEER can measure intra- and inter-molecular distances to define protein structure and assembly. nih.gov

Ligand Binding: The distribution of DOXYL-labeled ligands, such as 16-DOXYL-stearic acid, within binding sites of proteins like human serum albumin has been successfully mapped using DEER. chemicalbook.comfishersci.com

Membrane Topology: DEER is used to measure distances between spin labels placed at different positions within a membrane or between a label in the membrane and one on a protein, helping to define membrane protein topology. nih.gov

The main limitation of the technique with nitroxide labels is the need for cryogenic temperatures (typically < 80 K) to slow down electron spin relaxation. nih.gov The phase memory time (Tm) of the spin label also limits the maximum measurable distance. nih.gov

Analysis of Spin Label Relaxation Parameters and Stability in Experimental Conditions

The stability of the spin label and its electron spin relaxation properties are critical for the success of EPR experiments, especially advanced pulsed techniques like DEER.

Relaxation Parameters: The key relaxation times are the spin-lattice (or longitudinal) relaxation time (T₁) and the spin-spin (or transverse) relaxation time (T₂). In pulsed EPR, the phase memory time (Tm), which is closely related to T₂, is particularly important as it determines the timescale over which coherent spin manipulation is possible.

Structural Influence: The structure of the nitroxide label itself significantly impacts its relaxation times. Spirocyclic systems, which would include this compound, often exhibit more restricted internal motion. This can lead to longer phase memory times (Tm), which is highly beneficial for DEER experiments as it allows for longer measurement windows and thus the determination of longer distances.

Environmental Influence: Relaxation is also influenced by the label's environment. Proximity to other paramagnetic species (like dissolved oxygen or metal ions) or interactions with surrounding nuclei can shorten relaxation times.

Spin Label Stability: The nitroxide radical is a stable free radical, but it is susceptible to chemical reduction or oxidation, which converts it into an EPR-silent species.

Bioreduction: In biological systems, reducing agents like ascorbic acid (Vitamin C) or cellular thiols can reduce the nitroxide. The rate of reduction is a measure of the label's stability and its accessibility to the reducing agent.

Structural Shielding: The stability of a nitroxide is greatly enhanced by steric shielding around the N-O group. Five-membered rings like the DOXYL framework are generally more resistant to reduction than six-membered rings like TEMPO. Furthermore, bulky substituents at the α-carbon positions, such as in spirocyclic structures, provide additional protection and increase the radical's half-life in a reducing environment. Therefore, a spirocyclic construct like this compound is expected to possess enhanced stability compared to less sterically hindered probes.

Experimental Conditions: The stability of the spin label stock solution and the experimental sample must be considered. Nitroxide solutions should be stored at low temperatures (e.g., -20°C) and protected from light to maintain their integrity.

The chemical stability of a DOXYL probe can itself be used as a source of information, providing data on the chemical reactivity and antioxidant status of its local environment.

Applications of Doxyl Cyclohexane in Biological and Soft Matter Research

Membrane Biophysics: Investigating Lipid Dynamics and Structural Organization

DOXYL-based spin labels are powerful tools for probing the intricate environment of lipid bilayers. By strategically placing these paramagnetic reporters within membranes, researchers can gain detailed insights into the physical properties and organization of these fundamental biological structures.

Membrane fluidity, a measure of the viscosity of the lipid bilayer, is critical for cellular processes. DOXYL spin labels, such as DOXYL-stearic acid, are frequently used to measure this property. wikipedia.org The EPR spectrum of the spin label provides information about its rotational mobility, which directly correlates with the fluidity of its local environment. wikipedia.org Studies using stearic acid labeled at different carbon positions reveal a fluidity gradient, with increasing motional freedom from the polar headgroup region toward the terminal methyl groups in the hydrophobic core. wikipedia.org

The permeability of a membrane to ions and small molecules is intrinsically linked to its composition and fluidity. Research has shown that incorporating cyclic structures, such as cyclohexane (B81311) rings, into the lipid tails can significantly decrease membrane permeability. researchgate.netresearchgate.net In archaea-inspired synthetic tetraether lipids, the introduction of a cyclohexane ring was found to reduce the leakage of small ions by 40% more than lipids without the ring, a much greater effect than that observed for cyclopentane (B165970) rings. researchgate.netresearchgate.net This suggests that the rigid and bulky nature of the cyclohexane group enhances the packing of lipid tails, thereby improving the membrane's barrier function. While direct studies using free DOXYL-cyclohexane as a fluidity probe are less common, the principles derived from DOXYL-stearic acid and cyclohexane-containing lipids indicate that a lipid-attached this compound would serve as a robust reporter on membrane order and reduced permeability. wikipedia.orgresearchgate.net

Biological membranes exhibit a steep polarity gradient, from the highly aqueous environment at the surface to the nonpolar hydrophobic core. The EPR parameters of nitroxide spin labels, particularly the hyperfine coupling constant (a0) and the g-value, are sensitive to the polarity of their surroundings. mpg.descielo.br This sensitivity allows for the high-resolution mapping of the transmembrane polarity profile. mpg.deresearchgate.net

By using a series of phospholipids (B1166683) spin-labeled with a DOXYL group at different positions along the acyl chain, a detailed profile of water penetration into the membrane can be constructed. mpg.descielo.br The hyperfine coupling constant decreases as the probe is moved deeper into the bilayer, reflecting the sharp drop in polarity away from the aqueous interface. scielo.br This method reveals an abrupt decrease in polarity between the 7th and 9th carbon positions of the acyl chain. scielo.br The DOXYL moiety is central to these measurements, and its calibration in solvents of known dielectric permittivity allows for a quantitative assessment of the membrane's internal environment. mpg.de

The lateral organization of lipids and their interactions with embedded proteins and cholesterol are fundamental to membrane function, including the formation of specialized domains like lipid rafts. nih.govmpg.descnu.edu.cn EPR spectroscopy using DOXYL-containing spin probes is a valuable technique for investigating these interactions. nih.govmpg.deresearchgate.net

Spin-labeled analogs of lipids or cholesterol, such as 3β-doxyl-5α-cholestane, can be used to monitor partitioning and affinity between different lipid species. nih.govresearchgate.netmdpi.com For instance, an EPR-based method was developed to measure the relative affinity of a cholesterol analog for various phospholipids by monitoring its distribution between lipid vesicles and cyclodextrin. nih.gov The results confirmed that the sterol's affinity decreases as the unsaturation of the lipid acyl chains increases. nih.gov

High-field EPR spectroscopy of phospholipids labeled with DOXYL at different chain positions can detect the nonaxial ordering of lipid chains induced by high concentrations of cholesterol, a key feature of the liquid-ordered phase. mpg.depnas.org These studies provide detailed information on how cholesterol modulates the packing and dynamics of neighboring lipids. nih.gov Furthermore, DOXYL spin labels attached to lipids or proteins can report on their proximity and the conformational changes that occur upon interaction. nih.govmdpi.com The paramagnetic relaxation enhancement caused by the DOXYL group on nearby molecules provides a measure of their interaction strength and relative positioning within the membrane. nih.gov

Elucidation of Transmembrane Polarity Gradients

Structural and Dynamic Probing of Macromolecules

This compound and related spirocyclic nitroxides offer significant advantages for studying the structure and dynamics of large biomolecules like proteins and nucleic acids through a powerful technique known as site-directed spin labeling.

Site-Directed Spin Labeling (SDSL) is a technique where a stable nitroxide radical is covalently attached to a specific site within a protein or nucleic acid. unl.eduresearchgate.netnih.govrsc.org This is typically achieved by introducing a cysteine residue at the desired location in a protein via mutagenesis, which can then be selectively modified with a thiol-reactive spin label. mdpi.comrsc.org For nucleic acids, modified phosphoramidites can be used during solid-phase synthesis, or post-synthetic modifications can be performed. nih.govhi.is

Derivatives of this compound, particularly spirocyclohexyl nitroxides, have emerged as superior spin labels for these applications. unl.edunih.govnih.gov A key limitation of traditional nitroxides, like the widely used MTSSL, is the rotation of their methyl groups, which leads to rapid electron spin relaxation at temperatures above ~70 K. nih.gov This necessitates performing pulsed EPR experiments, such as Double Electron-Electron Resonance (DEER) for distance measurements, at very low temperatures using liquid helium. unl.edu

By replacing the gem-dimethyl groups with a spirocyclohexyl moiety, the rotational freedom is hindered. unl.edunih.gov This structural rigidity significantly slows down spin relaxation, extending the temperature range for accurate pulsed EPR distance measurements up to 125 K or even higher in certain matrices. nih.govnih.govnih.gov This allows for experiments to be conducted at liquid nitrogen temperatures, which is more accessible and less expensive. unl.edunih.gov Furthermore, the spirocyclic structure can enhance the stability of the nitroxide against reduction by cellular agents. nih.govresearchgate.net Synthesized derivatives like spirocyclohexyl iodoacetamide (B48618) have been successfully incorporated into proteins such as T4 Lysozyme for room temperature DEER measurements. unl.edu

Once a biomolecule is doubly labeled with spin probes, pulsed EPR techniques like DEER can measure the distances between the labels, which typically range from 2 to 8 nanometers. nih.gov This capability is exceptionally well-suited for tracking conformational changes and allosteric transitions, where different functional states of a protein are characterized by distinct structural arrangements. nih.govdigitellinc.comrsc.orgnih.gov

The superior relaxation properties of spirocyclohexyl nitroxide labels make them ideal for studying these dynamic processes under various conditions. nih.govnih.gov By measuring distance distributions between labeled sites in the presence and absence of ligands, substrates, or other binding partners, researchers can map the conformational landscape of a protein. nih.gov This provides direct insight into the mechanisms of allosteric regulation, where binding at one site influences activity at a distant functional site. digitellinc.comrsc.org The ability to perform these measurements at higher, more physiologically relevant temperatures (enabled by labels like this compound derivatives) adds significant value, providing a more accurate picture of the biomolecule's function in its native state. unl.edu

Intermolecular Interactions and Assembly Processes in Biological Systems

The study of intermolecular interactions is crucial for understanding the structure and function of biological assemblies like cell membranes. walshmedicalmedia.com Small, non-polar spin probes, analogous in behavior to this compound, are utilized to explore the hydrophobic core of lipid bilayers. uu.nlpnas.org By incorporating these probes into membrane systems, researchers can leverage EPR spectroscopy to gain insights into the molecular organization and dynamics that are governed by non-covalent forces such as van der Waals interactions. pressbooks.pub

The EPR spectrum of a spin probe is highly sensitive to its rotational motion. When embedded in the ordered environment of a lipid bilayer, the probe's motion is restricted, and the resulting EPR spectrum provides information about the local order and dynamics of the lipid acyl chains. researchgate.netnih.gov For instance, studies using the cholestane (B1235564) spin label (CSL), a rigid steroid molecule, have been instrumental in characterizing the collective motions of molecules within membranes. uu.nl The analysis of the probe's orientation and re-orientational motion reveals details about the strength of intermolecular interactions and the physical state (e.g., gel vs. liquid-crystalline phase) of the membrane. uu.nlpnas.org

Similarly, doxyl-stearic acid probes, where the DOXYL group is attached to different positions on the fatty acid chain, have been used to map the profile of mobility and polarity along the lipid acyl chains, deep into the membrane core. nih.govnih.gov These probes have shown that the motional freedom of the probe increases towards the center of the bilayer, reflecting the gradient of intermolecular packing constraints. nih.gov The distribution of these probes is often broad, indicating significant molecular mobility and structural heterogeneity within the liquid-crystalline state of membranes. nih.govnih.gov While direct studies featuring this compound in biological membranes are less common, its fundamental properties as a small, hydrophobic molecule make it a suitable model for probing the non-polar interior of such biological structures.

Advanced Sensing and Environmental Probing with this compound

The sensitivity of the this compound spin probe's EPR spectrum to its immediate molecular surroundings positions it as a candidate for advanced sensing applications. researchgate.netresearchgate.net The principle relies on detecting changes in the probe's rotational dynamics or electronic environment, which are altered by the presence of specific analytes or changes in the physical properties of the host material.

This concept has been applied to study the internal environment of advanced porous materials. For instance, EPR spectroscopy using spin probes has been employed to investigate the selective separation of benzene (B151609) and cyclohexane by a ZIF-8 metal-organic framework. acs.org The spin probe's spectrum provides information about the accessibility and properties of the framework's pores and cages.

Potential sensing applications could involve incorporating this compound into a material and monitoring its EPR spectrum for changes caused by:

Polarity: The hyperfine splitting parameter of the EPR spectrum is sensitive to the polarity of the environment. This could be used to sense the ingress of polar solvents or contaminants into a non-polar matrix.

Viscosity: Changes in the host material, such as swelling or degradation of a polymer, would alter the local viscosity and be detected as a change in the probe's rotational correlation time. researchgate.net

Paramagnetic Species: The presence of other paramagnetic species, such as molecular oxygen or metal ions, can cause a broadening of the EPR signal through spin-spin interactions. This effect could be used to sense the concentration of these species in non-polar environments. While many recent sensing platforms for antibiotics like doxycycline (B596269) have been developed using fluorescence or electrochemical methods, the use of this compound as a probe relies on a different mechanism based on magnetic resonance. researchgate.netnih.gov

Computational and Theoretical Approaches in Doxyl Cyclohexane Spin Labeling

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Spectroscopic Parameters

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and spectroscopic properties of nitroxide spin labels like DOXYL-cyclohexane. researchgate.netaps.orgresearchgate.net These methods can accurately predict molecular geometries, vibrational frequencies, and the electronic distribution within the molecule. sibran.ruresearchgate.net

For this compound, the unpaired electron is primarily localized in the region of the doxyl ring. nih.gov DFT calculations can provide a detailed map of the spin density distribution, which is crucial for understanding its interactions and the resulting Electron Paramagnetic Resonance (EPR) spectra. nih.gov Studies on similar doxyl-labeled alkanes have shown that a significant amount of spin density also resides on the methyl group adjacent to the point of attachment of the doxyl ring. nih.gov The geometry of the this compound molecule, including the planarity of the pyridine (B92270) rings and the conformation of the cyclohexane (B81311) moiety, can be optimized using DFT methods. sibran.ru These calculations often employ functionals like B3LYP and basis sets such as 6-311+G(d,p) to achieve a balance between accuracy and computational cost. sibran.ru

The calculated electronic structure provides the foundation for determining spectroscopic parameters. For instance, DFT can be used to compute the g-tensor and hyperfine coupling constants (A-tensor), which are fundamental parameters in EPR spectroscopy. The accuracy of these calculated parameters can be enhanced by using appropriate scaling factors derived from comparisons with experimental data. sibran.ruresearchgate.net

Table 1: Representative Applications of Quantum Chemical Calculations for DOXYL-Analogs

Calculation TypeProperty InvestigatedSignificance
Geometry OptimizationMolecular structure, bond lengths, and anglesProvides the equilibrium structure for subsequent calculations. sibran.ru
Frequency CalculationVibrational modesAids in the interpretation of infrared and Raman spectra. researchgate.net
Spin Density DistributionLocalization of the unpaired electronCrucial for understanding intermolecular interactions and EPR line shapes. nih.gov
G-tensor & A-tensor CalculationEPR spectroscopic parametersAllows for the direct comparison and interpretation of experimental EPR spectra.

Molecular Dynamics Simulations of this compound Interactions in Complex Environments

Molecular dynamics (MD) simulations offer a powerful approach to study the behavior of this compound in complex environments, such as in solutions or embedded within lipid membranes. nih.govdntb.gov.ua These simulations provide a dynamic, atomistic view of molecular interactions over time, which is essential for understanding the environmental factors that influence the spin label's properties. nih.gov

When this compound is used as a spin probe, its interactions with the surrounding solvent or membrane molecules dictate its rotational and translational motion. researchgate.net MD simulations can model these interactions explicitly, providing insights into phenomena like solvation, partitioning, and local viscosity. scispace.commdpi.com For example, simulations can track the position and orientation of this compound within a lipid bilayer, revealing its preferred location and the extent of its motion. acs.org This information is critical for interpreting EPR data in terms of membrane structure and dynamics. researchgate.net

Key parameters that can be extracted from MD simulations include:

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF): These metrics provide information about the stability and flexibility of the this compound molecule and its local environment. nih.gov

Radial Distribution Functions (RDFs): RDFs describe the probability of finding other molecules at a certain distance from the spin label, offering a quantitative measure of local structure and interactions. nih.gov

Order Parameters: In anisotropic environments like membranes, order parameters quantify the degree of orientational restriction experienced by the spin label. nih.gov

These simulations can be performed using various force fields and software packages, such as GROMACS. dntb.gov.ua The choice of force field is critical for accurately representing the interactions between the spin label and its environment.

Theoretical Modeling and Simulation of EPR Spectra and Spin-Spin Interactions

The theoretical modeling and simulation of Electron Paramagnetic Resonance (EPR) spectra are crucial for extracting detailed information from experimental data. ualberta.ca Programs like EasySpin are widely used for simulating EPR spectra based on the principles of the stochastic Liouville equation. mdpi.com These simulations take into account the spin Hamiltonian parameters (g-tensor and A-tensor), the rotational dynamics of the spin label, and any spin-spin interactions. mdpi.com

For this compound, the EPR line shape is sensitive to its rotational correlation time. By simulating the EPR spectrum under different motional regimes (fast, intermediate, and slow), it is possible to determine the rotational mobility of the spin label in its specific environment. mdpi.com In many systems, the spin probes exhibit a distribution of rotational mobilities, which can be accounted for in the simulations. mdpi.com

Spin-spin interactions, such as Heisenberg spin exchange (HSE) and dipole-dipole (DD) interactions, become significant at higher concentrations of the spin label. nih.gov These interactions lead to line broadening and shifts in the EPR spectrum. nih.gov Theoretical models can be used to separate the contributions of HSE and DD interactions, providing quantitative information about collision rates and intermolecular distances. nih.gov The simulation of these interactions is essential for accurately interpreting concentration-dependent EPR studies. prisner.de

Development of Predictive Models for Spin Label Behavior and System Properties

The development of predictive models aims to forecast the behavior of spin labels like this compound and the properties of the systems they probe, often by integrating computational and experimental data. acs.org These models can range from simple empirical correlations to more complex machine learning algorithms. acs.org

One area of development is the prediction of spin label partitioning and solubility in different environments. nih.gov By combining MD simulations with theoretical frameworks like Flory-Huggins theory, it is possible to predict the solubility of molecules in various solvents and formulations. nih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can also be developed to correlate the molecular structure of spin labels with their observed behavior, such as their binding affinity or their effect on membrane properties. nih.gov

For example, a predictive model could be trained on a dataset of MD simulation results for various spin labels in different lipid bilayers. This model could then be used to predict the depth and orientation of a new spin label, like a derivative of this compound, within a membrane, guiding the design of future experiments. mdpi.com The ultimate goal of these predictive models is to accelerate the design and application of spin labels for studying complex biological and chemical systems. acs.org

Future Directions and Emerging Paradigms in Doxyl Cyclohexane Research

Development of Novel DOXYL-Cyclohexane Architectures with Tailored Spectroscopic and Biological Compatibility

The development of new this compound derivatives is a cornerstone of advancing EPR studies. The goal is to create spin labels with precisely tuned properties that enhance spectroscopic sensitivity and are well-suited for challenging biological environments.

One key area of development is the synthesis of spirocyclic nitroxides that offer improved stability and unique spectroscopic characteristics. uit.no For instance, introducing spirocyclohexyl substituents can induce highly stable closed conformations, as confirmed by X-ray crystallography and density functional theory (DFT) calculations. uit.no These closed spirocyclohexyl nitroxides exhibit enhanced resistance to reduction by biological agents like ascorbate (B8700270) and maintain long relaxation times, which is crucial for pulsed EPR experiments such as Double Electron-Electron Resonance (DEER). uit.no

Researchers are also exploring the synthesis of DOXYL-type structures with different linkers to control the label's position and dynamics when attached to a biomolecule. A two-stage synthesis has been developed for a DOXYL-type spin label with a cyclohexane (B81311) linker, demonstrating the modularity of these synthetic approaches. mdpi.comresearchgate.net This allows for the creation of a variety of homo-SNBRs (spirocyclic nitroxide biradicals) of the DOXYL type by applying the synthetic scheme to different isomeric decalinediones and other cyclic ketones. mdpi.com

Furthermore, efforts are underway to create bifunctional nitroxides for two-point attachment to biomolecules, which can provide more precise distance and orientation information. rsc.org The synthesis of novel DOXYL labeling reagents with electrophilic groups facilitates their covalent attachment to specific sites on proteins and nucleic acids. researchgate.net The development of paramagnetic unnatural amino acids incorporating spirocyclic nitroxide structures is another promising avenue, allowing for the direct incorporation of the spin label into the polypeptide chain during peptide synthesis. mdpi.com

The biological compatibility of these new architectures is a critical consideration. The ideal spin label should minimally perturb the structure and function of the biomolecule it is reporting on. Therefore, new designs aim to optimize the size, shape, and chemical properties of the this compound moiety to ensure it serves as a faithful reporter of the native biological system. rsc.org

Integration of this compound EPR with Complementary Biophysical Techniques (e.g., NMR, Fluorescence)

The integration of this compound EPR with other biophysical techniques is a powerful strategy for obtaining a more complete picture of biomolecular structure and dynamics. Each technique provides a unique perspective, and their combination can yield synergistic insights that are not attainable with a single method alone.

EPR and Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides high-resolution structural information at the atomic level, while EPR is highly sensitive to the local environment and dynamics of the spin label. researchgate.netnih.gov Combining these two techniques can provide a comprehensive view of a system. For example, in studies of lipid membranes, solid-state ²H NMR of perdeuterated lipids can be used in conjunction with EPR of DOXYL-labeled lipids to investigate the effects of different molecules on membrane structure and phase behavior. nih.gov The EPR data reveals information about the disorder and dynamics of the lipid acyl chains at the position of the DOXYL label, while the ²H NMR provides a more global view of the lipid ordering. nih.gov This combined approach has been used to study the influence of lipids like bis(monoacylglycero)phosphate (BMP) on the properties of dipalmitoylphosphatidylcholine (DPPC) membranes. nih.gov Nitroxides, including DOXYL derivatives, are also employed as paramagnetic relaxation enhancers in NMR experiments, which can provide distance information. rsc.org

EPR and Fluorescence Spectroscopy: Fluorescence spectroscopy is another valuable tool that, when combined with EPR, can elucidate complex conformational changes in biomolecules. For instance, controversies regarding conformational changes at the nucleotide-binding site of myosin have been resolved by using both spin-labeled nucleotide analogs for EPR and tryptophan fluorescence on the same protein constructs. nih.gov While fluorescence spectroscopy on mutated myosins with a single tryptophan provides information about changes in the local environment of that residue, EPR with a DOXYL-based spin label offers insights into the mobility of the attached probe, which reflects protein conformational changes. nih.gov This dual-spectroscopic approach allows for direct correlation between the findings from both techniques, leading to a more robust understanding of the system. nih.gov The combination of these techniques has been instrumental in confirming that the binding of myosin to actin alters the conformation of the myosin nucleotide pocket in both muscle and nonmuscle myosins. nih.gov

The synergistic use of EPR, NMR, and fluorescence spectroscopy has also been applied to investigate the potential of various cholesterol analogs, including those with DOXYL moieties, to mimic the behavior of natural cholesterol in lipid membranes. capes.gov.br This multi-pronged approach allows for a thorough characterization of the bilayer orientation, dynamics, and influence on membrane structure of these analogs. capes.gov.br

Expansion of In-Situ and In-Cellular Applications for Complex Biological Systems

A major frontier in this compound research is the extension of EPR measurements from simplified in vitro systems to the complex and crowded environment of living cells. In-situ and in-cell EPR studies are crucial for understanding how biomolecules function in their native context.

The development of highly stable and biocompatible this compound spin labels is a prerequisite for successful in-cell applications. These labels must be resistant to reduction by the cellular environment to maintain their paramagnetic properties for the duration of the experiment. uit.no The encapsulation of lipophilic nitroxides, such as DOXYL-stearic acid derivatives, into proteinaceous microspheres is one strategy to protect the spin label from bioreduction and increase its sensitivity to the local environment, such as oxygen concentration. psu.edu

Site-directed spin labeling (SDSL) with DOXYL-based probes is a powerful technique for studying the structure and conformational changes of proteins directly within cells. mdpi.com For example, SDSL-EPR has been proposed as a tool to assess structural damage to albumin and hypoalbuminemia in critical illnesses like COVID-19 by detecting subtle changes in the local conformational dynamics of the protein. mdpi.com However, a significant challenge for in-cell EPR is the typically low concentration of the target proteins. mdpi.com

Recent advancements have enabled the detection of free radicals and the use of spin labels like 5-doxyl stearic acid in live organisms, such as zebrafish larvae. nih.gov This opens up possibilities for studying oxidative stress and other biological processes in a whole-organism context. Furthermore, in vivo EPR techniques are being developed to measure physiologically important parameters such as tissue oxygenation, redox status, and pH using specially designed paramagnetic probes. nih.gov The progress in clinical EPR instrumentation and the development of biocompatible probes are paving the way for the potential translation of these techniques to clinical settings. nih.gov

Advancements in Data Analysis and Computational Methods for Enhanced Interpretability of this compound Data

The increasing complexity of EPR experiments, particularly those involving this compound spin labels in intricate biological systems, necessitates parallel advancements in data analysis and computational methods. These tools are essential for extracting meaningful structural and dynamic information from the raw spectral data.

A variety of software packages are now available for the simulation and fitting of EPR spectra. auburn.edu Programs like 'EasySpin' are widely used for simulating anisotropic spectra. eprsimulator.org Other software suites, such as those provided by Bruker, offer comprehensive tools for data acquisition, processing, and analysis, making EPR more accessible to a broader range of researchers. bruker.com Some software is designed with a user-friendly interface to be intuitive and self-explanatory, covering common problems in the numerical analysis of continuous-wave (CW) EPR powder spectra. auburn.edu

For more complex scenarios, such as analyzing multi-species equilibrium systems, two-dimensional approaches to spectrum analysis have been developed. esr.hu These methods treat the EPR spectra as a function of both the magnetic field and the concentration of individual species, allowing for the simultaneous fitting of formation constants and EPR parameters for all paramagnetic species present. esr.hu

Computational modeling is also playing an increasingly important role in interpreting EPR data. Molecular dynamics (MD) simulations can be used to generate a Boltzmann-weighted conformational ensemble for the EPR label, providing a theoretical framework for understanding the experimental spectra. researchgate.net Force fields for commonly used simulation packages like CHARMM, AMBER, GROMOS, and OPLS have been parameterized for EPR labels, although obtaining complete sampling can be computationally demanding. researchgate.net

The analysis of pulsed EPR data, such as DEER, also relies heavily on sophisticated computational methods. These techniques are used to extract distance distributions between spin labels, which in turn provide structural constraints for modeling biomolecular complexes. nih.gov The development of new algorithms and software for analyzing DEER data continues to improve the accuracy and reliability of these distance measurements.

Q & A

Q. What are the standard synthetic routes for DOXYL-cyclohexane, and how are they optimized for purity?

this compound is synthesized via Friedel-Crafts acylation or analogous methods using cyclohexane derivatives and nitroxide precursors. Optimization involves controlling reaction conditions (e.g., anhydrous environment, Lewis acid catalysts like AlCl₃) and purification via column chromatography or recrystallization. Characterization requires NMR (¹H/¹³C), mass spectrometry (MS), and electron spin resonance (ESR) to confirm radical integrity and purity .

Q. What spectroscopic techniques are recommended for characterizing this compound in solution?

Key techniques include:

  • ESR spectroscopy to detect the nitroxide radical’s paramagnetic signal, confirming spin label functionality.
  • NMR spectroscopy (in inert atmospheres to prevent radical quenching) for structural verification.
  • UV-Vis spectroscopy to monitor stability under light exposure. Data should be cross-referenced with spectral libraries and reported with solvent-specific parameters (e.g., temperature, degassing protocols) .

Q. How should experimental protocols be documented to ensure reproducibility of this compound-based studies?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Detail synthetic steps, including catalyst amounts, reaction times, and purification methods.
  • Report characterization data (e.g., NMR shifts, ESR g-values) in the main text or supplementary materials.
  • Reference known compounds and provide purity metrics (e.g., HPLC traces) for novel derivatives .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s stability under varying experimental conditions?

Use accelerated stability testing :

  • Expose samples to stressors (e.g., light, heat, oxygen) and monitor degradation via ESR signal decay or HPLC.
  • Compare stability in different solvents (e.g., cyclohexane vs. aqueous buffers) and pH ranges.
  • Establish degradation kinetics using Arrhenius plots for predictive modeling .

Q. What methodologies are effective in resolving contradictions between reported biological activities of this compound derivatives?

Apply systematic review principles :

  • Conduct meta-analyses of published data, noting variables like concentration, cell lines, or assay protocols.
  • Perform side-by-side experiments under standardized conditions to isolate confounding factors.
  • Use statistical tools (e.g., ANOVA with post-hoc tests) to validate significance of discrepancies .

Q. How can this compound be incorporated into lipid bilayer studies while minimizing membrane perturbation?

  • Optimize membrane insertion protocols :
  • Use lipid-to-probe molar ratios ≤ 1:100 to avoid structural disruption.
  • Validate bilayer integrity via fluorescence anisotropy or cryo-EM.
    • Pair ESR with molecular dynamics simulations to correlate spin label mobility with membrane fluidity .

Q. What strategies mitigate data artifacts when using this compound in complex biological systems?

  • Include control experiments :
  • Compare results with non-radical analogs (e.g., TEMPO-cyclohexane) to isolate spin label effects.
  • Use radical scavengers (e.g., ascorbate) to test for nonspecific interactions.
    • Validate findings with orthogonal techniques (e.g., fluorescence quenching assays) .

Methodological Best Practices

  • Data Reporting : Follow Med. Chem. Commun. guidelines: avoid overcrowded figures; highlight trends rather than raw data in results sections .
  • Safety Protocols : Adhere to SOPs for cyclohexane derivatives, including fume hood use, PPE (gloves, goggles), and spill management .
  • Ethical Compliance : Disclose funding sources and conflicts of interest in acknowledgments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.